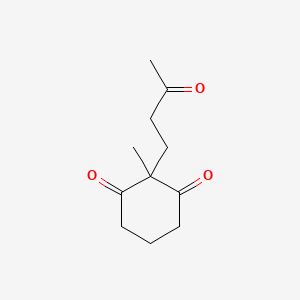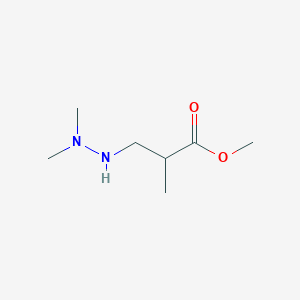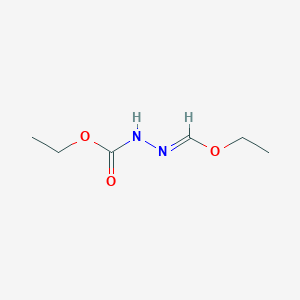
Cyclohexene, 3-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3-ethenyl- is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexene, where an ethenyl group (vinyl group) is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-ethenylcyclohexene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-ethenyl- can be synthesized through various methods. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{OH} \rightarrow \text{C}6\text{H}{10} + \text{H}_2\text{O} ] This method is widely used in laboratories for the preparation of cyclohexene .
Industrial Production Methods
In industrial settings, cyclohexene, 3-ethenyl- can be produced through the partial hydrogenation of benzene. This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which can then be further functionalized to introduce the ethenyl group .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 3-ethenyl- undergoes various chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol or cyclohexanone.
Reduction: Cyclohexene can be hydrogenated to form cyclohexane.
Substitution: Cyclohexene can undergo substitution reactions, such as the acid-catalyzed alkylation with benzene to form cyclohexylbenzene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tungsten catalyst.
Reduction: Hydrogen gas, metal catalyst (e.g., palladium).
Substitution: Acid catalysts (e.g., sulfuric acid).
Major Products Formed
Oxidation: Cyclohexanol, cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: Cyclohexylbenzene.
Applications De Recherche Scientifique
Cyclohexene, 3-ethenyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the metabolism of hydrocarbons.
Medicine: Research on cyclohexene derivatives has potential implications in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of cyclohexene, 3-ethenyl- involves its reactivity as an alkene. The double bond in the cyclohexene ring allows it to participate in various addition reactions. For example, in the Diels-Alder reaction, cyclohexene can act as a dienophile, reacting with a diene to form a six-membered ring .
Comparaison Avec Des Composés Similaires
Cyclohexene, 3-ethenyl- can be compared with other similar compounds such as:
Cyclohexene: Lacks the ethenyl group, making it less reactive in certain addition reactions.
Cyclohexane: Fully saturated, lacks the double bond, making it less reactive overall.
Cyclohexanol: Contains a hydroxyl group, making it more reactive in dehydration reactions.
Cyclohexene, 3-ethenyl- is unique due to the presence of both the cyclohexene ring and the ethenyl group, which confer distinct reactivity and applications.
Propriétés
IUPAC Name |
3-ethenylcyclohexene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUUFMWKBIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335014 |
Source


|
| Record name | 3-Vinyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-03-0 |
Source


|
| Record name | 3-Vinyl-1-cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














